molecular formula C10H14N2 B14448890 1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile CAS No. 75984-78-0

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile

Cat. No.: B14448890
CAS No.: 75984-78-0
M. Wt: 162.23 g/mol
InChI Key: NGYSMPWNVYTSDR-UHFFFAOYSA-N
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Description

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile is an organic compound that features a cyclohexene ring, an aziridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile can be synthesized through a multi-step process involving the reaction of cyclohexene with aziridine and a nitrile source. The reaction typically requires specific conditions such as controlled temperature, pressure, and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aziridines.

Scientific Research Applications

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclohexen-1-yl)pyrrolidine
  • Cyclohexene-1-carbonitrile
  • (Cyclohex-1-en-1-yl)methylamine hydrochloride

Uniqueness

1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

75984-78-0

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-(cyclohexen-1-ylmethyl)aziridine-2-carbonitrile

InChI

InChI=1S/C10H14N2/c11-6-10-8-12(10)7-9-4-2-1-3-5-9/h4,10H,1-3,5,7-8H2

InChI Key

NGYSMPWNVYTSDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CN2CC2C#N

Origin of Product

United States

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